2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its fused thiazole-pyrimidine structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H10N4O2S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-3-13-11(19-6)15-9(17)8-4-14-12-16(10(8)18)5-7(2)20-12/h3-5H,1-2H3,(H,13,15,17) |
InChI Key |
KVSRXWHVXINRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
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